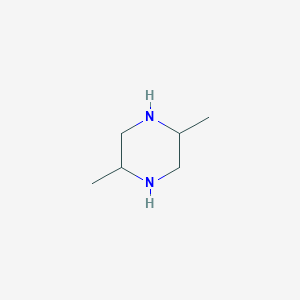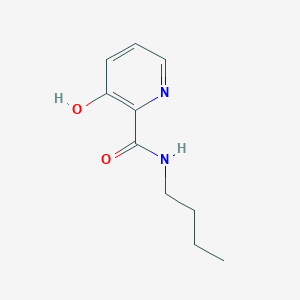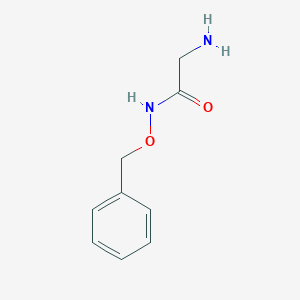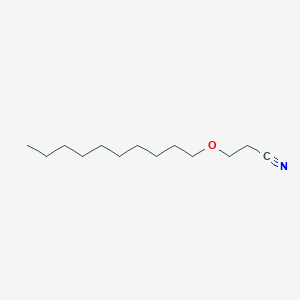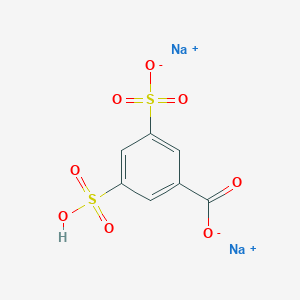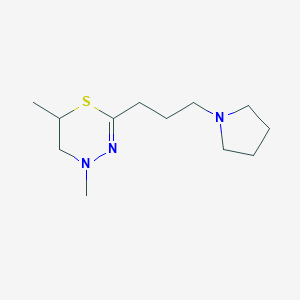
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine (DDPT) is a compound that has been extensively studied for its potential therapeutic applications. DDPT is a member of the thiadiazine family of compounds, which are known to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory, and to decrease the levels of dopamine, a neurotransmitter that is involved in movement and motivation.
Biochemische Und Physiologische Effekte
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to have a number of biochemical and physiological effects in animal models. These include reducing oxidative stress, inflammation, and apoptosis, as well as increasing antioxidant enzyme activity and reducing lipid peroxidation. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has also been shown to improve mitochondrial function and to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine in lab experiments is that it has been extensively studied and its effects are well characterized. However, one limitation is that it can be difficult to obtain in large quantities, which can be a barrier to its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine. One area of interest is in developing new methods for synthesizing 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine that are more efficient and cost-effective. Another area of research is in exploring the potential therapeutic applications of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is interest in studying the potential side effects of 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine and in developing strategies for minimizing these effects.
Synthesemethoden
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine can be synthesized by the reaction of 2-amino-5,6-dimethyl-4H-1,3,4-thiadiazine with 3-bromopropylamine hydrobromide in the presence of a base. The reaction proceeds through nucleophilic substitution of the bromine atom with the amino group, followed by cyclization to form the thiadiazine ring. The resulting product is then purified by column chromatography to obtain pure 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been studied for its potential therapeutic applications in a number of different areas. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Eigenschaften
CAS-Nummer |
15620-49-2 |
|---|---|
Produktname |
5,6-Dihydro-4,6-dimethyl-2-(3-pyrrolidinylpropyl)-4H-1,3,4-thiadiazine |
Molekularformel |
C12H23N3S |
Molekulargewicht |
241.4 g/mol |
IUPAC-Name |
4,6-dimethyl-2-(3-pyrrolidin-1-ylpropyl)-5,6-dihydro-1,3,4-thiadiazine |
InChI |
InChI=1S/C12H23N3S/c1-11-10-14(2)13-12(16-11)6-5-9-15-7-3-4-8-15/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
SEJFSLCYPSGSFD-UHFFFAOYSA-N |
SMILES |
CC1CN(N=C(S1)CCCN2CCCC2)C |
Kanonische SMILES |
CC1CN(N=C(S1)CCCN2CCCC2)C |
Synonyme |
5,6-Dihydro-4,6-dimethyl-2-[3-(1-pyrrolidinyl)propyl]-4H-1,3,4-thiadiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)


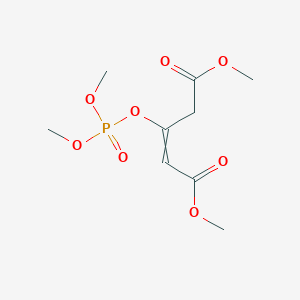
![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)

